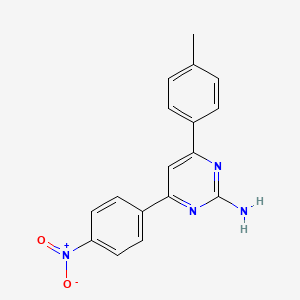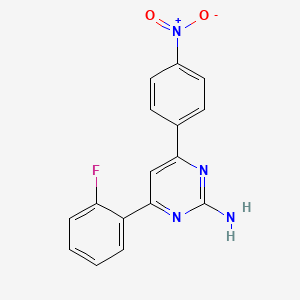
4-(4-Nitrophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Nitrophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine, also known as 4-NPPT, is an organic compound that belongs to the class of pyrimidine derivatives. It is a colorless, crystalline solid that has a molecular weight of 417.45 g/mol and a melting point of 231-233°C. The compound is of interest due to its potential application in various scientific research fields, such as in the synthesis of drugs, as an analytical tool, and in the study of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
4-(4-Nitrophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine has been widely used in scientific research due to its potential applications. It has been used as an analytical tool for the detection of various compounds, such as amino acids, peptides, and nucleic acids. Additionally, it has been used in the synthesis of drugs, such as antifungal agents, and has been used in the study of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-(4-Nitrophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase may lead to increased levels of acetylcholine, which may have various effects on the body, such as increased alertness and improved memory.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Nitrophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine are currently being studied. Preliminary studies suggest that the compound may have various effects on the body, such as increased alertness, improved memory, and increased focus. Additionally, the compound has been shown to have antifungal activity and has also been shown to have potential anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-(4-Nitrophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine in laboratory experiments is its ease of synthesis and availability. Additionally, the compound is relatively stable and has a low toxicity profile, making it suitable for use in laboratory experiments. The main limitation of using 4-(4-Nitrophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine in laboratory experiments is the lack of detailed information regarding its mechanism of action and potential side effects.
Direcciones Futuras
The potential applications of 4-(4-Nitrophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine are vast and there are many future directions that can be taken. These include further studies into the compound’s mechanism of action, as well as its potential effects on biochemical and physiological processes. Additionally, further research into the compound’s potential applications in drug synthesis and its potential use as an analytical tool should be explored. Finally, further studies into the compound’s potential side effects and toxicity should also be conducted.
Métodos De Síntesis
4-(4-Nitrophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine can be synthesized by a two-step procedure. The first step involves the nitration of 4-methyl-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine with nitric acid in acetic acid, followed by the reduction of the nitro group with sodium borohydride. The second step involves the condensation of 4-nitrophenyl-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine with ethylenediamine to form the desired compound.
Propiedades
IUPAC Name |
4-(4-nitrophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O5/c1-26-16-8-12(9-17(27-2)18(16)28-3)15-10-14(21-19(20)22-15)11-4-6-13(7-5-11)23(24)25/h4-10H,1-3H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYDTPYYULLNDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC(=NC(=C2)C3=CC=C(C=C3)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Nitrophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Pyridylimino)methyl]phenol](/img/structure/B6346859.png)












